1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a heterocyclic compound featuring a partially saturated quinoline core with an 8-hydroxy substituent and an ethanone group at the 1-position. The dihydroquinoline scaffold is known for its bioactivity in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme inhibition applications .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-7-3-5-9-4-2-6-10(14)11(9)12/h2,4,6,14H,3,5,7H2,1H3 |
InChI Key |
FKLQOJLTOXEGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : High-boiling polar solvents such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).
-
Temperature : 150–220°C, with reaction completion within 2–4 hours.
-
Yield : Reported yields for analogous compounds exceed 85%, with purity sufficient for downstream applications without intermediate purification.
The methoxy group at the 5-position directs electrophilic substitution to the 8-position, followed by demethylation to yield the hydroxyl group. Post-reaction workup involves quenching with ice water, filtration, and recrystallization from ethanol.
Multicomponent One-Pot Synthesis
Multicomponent reactions (MCRs) offer a streamlined approach to construct the dihydroquinoline core while introducing the ethanone moiety. A study on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives illustrates the utility of acrylic acid derivatives in forming heterocyclic frameworks.
Key Steps and Reagents
-
Base-Mediated Condensation : Potassium carbonate facilitates the reaction between 8-hydroxy-1,2,3,4-tetrahydroquinoline and ethyl acrylate.
-
Cyclization : Heating at 100°C for 10 hours promotes cyclization, forming the dihydroquinoline ring.
-
Hydrolysis : Sodium hydroxide-mediated saponification of the ester group yields the corresponding carboxylic acid, which undergoes decarboxylation to produce the ethanone group.
Performance Metrics
-
Yield : 70–75% for the cyclization step, with an additional 10% loss during decarboxylation.
-
Purity : >90% after recrystallization, as confirmed by HPLC.
Functional Group Modification via Alkylation
Alkylation of preformed dihydroquinoline precursors provides a modular route to introduce the ethanone group. A patent describing the synthesis of brexpiprazole intermediates highlights the use of halogenated alkylating agents under basic conditions.
Protocol Overview
Challenges and Solutions
-
Regioselectivity : The hydroxyl group at the 8-position may compete as a nucleophile. Using bulky bases (e.g., DBU) suppresses O-alkylation, favoring N-alkylation.
-
Yield : 60–65%, with impurities removed via column chromatography.
A less conventional route involves the oxidation of propargylamine derivatives. While not directly cited in the provided sources, analogous methods for quinoline synthesis suggest the following pathway:
Advantages and Limitations
-
Advantages : High functional group tolerance.
-
Limitations : Low yields (~50%) due to over-oxidation side reactions.
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods based on yield, scalability, and practicality:
Key Findings :
-
The Friedel-Crafts method offers the best balance of yield and purity but requires stringent temperature control.
-
Multicomponent reactions are preferable for lab-scale synthesis due to fewer purification steps.
-
Alkylation routes, while cost-effective, suffer from regioselectivity issues.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase, making it a candidate for Alzheimer's disease therapy due to its role in improving cholinergic neurotransmission .
Medicinal Chemistry
The unique structure of this compound allows it to serve as a scaffold for designing new drugs. Its derivatives have been synthesized and evaluated for their biological activities, leading to the discovery of compounds with enhanced potency against specific targets.
Neuropharmacology
Given its acetylcholinesterase inhibition properties, this compound is being investigated for its potential use in neurodegenerative diseases such as Alzheimer's. The ability to enhance acetylcholine levels could provide symptomatic relief and improve cognitive function .
Anticancer Research
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. This area is under active investigation to understand the structure-activity relationship better and optimize therapeutic efficacy.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Alzheimer's Disease Models : In vitro studies have shown that derivatives can enhance cognitive function in animal models by increasing acetylcholine levels.
- Antimicrobial Efficacy : Clinical studies have reported successful treatment outcomes using formulations containing this compound against resistant bacterial strains.
- Cancer Cell Lines : Research evaluating the compound's effects on various cancer cell lines indicated significant apoptosis induction, warranting further investigation into its mechanisms.
Mechanism of Action
The mechanism of action of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Dihydroquinoline Family
The following table summarizes key structural analogues and their differentiating features:
Substituent Effects on Bioactivity
- 8-Hydroxy vs. 8-Nitro: The hydroxyl group improves water solubility and enables hydrogen bonding, critical for target engagement in antimicrobial applications.
- Ethanone Modifications: Chlorination at the ethanone position (e.g., 2-chloro derivative) increases electrophilicity, making it a reactive intermediate for cross-coupling reactions . The addition of a 4-methoxyphenyl group (e.g., 1-(3,4-dihydroquinolin-1-yl)-2-(4-methoxyphenyl)ethanone) enhances lipophilicity, which may improve blood-brain barrier penetration .
Structural Isomerism: Quinoline vs. Isoquinoline
The isoquinoline derivative 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 14028-67-2) shifts the nitrogen atom to the adjacent position. This subtle change alters electronic distribution and binding affinity, as seen in neuroactive and antitumor isoquinoline derivatives .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 1-(8-Hydroxy-3,4-dihydroquinolin-1-yl)ethanone | C₁₁H₁₃NO₂ | 191.23 | 1.8 | 2.1 (PBS) |
| 1-(8-Nitro-3,4-dihydroquinolin-1-yl)ethanone | C₁₁H₁₂N₂O₃ | 220.23 | 2.3 | 0.9 (DMSO) |
| 2-Chloro-1-(3,4-dihydroquinolin-1-yl)ethanone | C₁₁H₁₂ClNO | 209.67 | 2.5 | 1.5 (DCM) |
Biological Activity
1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, a heterocyclic organic compound, has garnered attention in medicinal chemistry due to its unique quinoline structure and potential biological activities. The compound is characterized by a hydroxyl group at the 8-position and an ethanone moiety, which contribute to its reactivity and biological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H9NO2. The presence of the nitrogen atom and functional groups such as hydroxyl and carbonyl are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.19 g/mol |
| Functional Groups | Hydroxyl, Carbonyl |
Biological Activities
Research indicates that compounds related to this compound exhibit a wide range of biological activities:
- Antioxidant Activity : The hydroxyl group is known for its ability to scavenge free radicals, contributing to antioxidant properties.
- Antimicrobial Effects : Similar quinoline derivatives have shown antibacterial activity against various strains, suggesting potential applications in treating infections.
- Neuroprotective Properties : Some studies suggest that compounds with a similar structure can inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases like Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit ChEs and MAOs effectively. For instance, a related compound demonstrated IC50 values of 0.28 µM against acetylcholinesterase (AChE) .
- Interaction with Biological Targets : The hydroxyl group enables hydrogen bonding with biological macromolecules, enhancing the compound's affinity for its targets.
- Crossing the Blood-Brain Barrier (BBB) : Certain derivatives have been reported to penetrate the BBB effectively, which is crucial for neuroactive drugs .
Case Studies
Several studies have evaluated the biological activities of compounds related to this compound:
- Study on Neuroprotective Effects : A series of hybrid compounds were synthesized that included the 3,4-dihydroquinolinone core. These compounds showed significant inhibition of AChE and MAOs and were evaluated for their ability to cross the BBB without exhibiting cytotoxicity in vitro .
- Antimicrobial Evaluation : A related study highlighted the antibacterial properties of quinoline derivatives against resistant strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Synthesis Methods
Various synthetic routes have been explored for producing this compound:
- Condensation Reactions : Involving the reaction between appropriate precursors under acidic or basic conditions.
- Oxidation Processes : Utilizing oxidizing agents like potassium permanganate to introduce functional groups.
Q & A
Q. What are the recommended synthetic routes for 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step procedures, such as:
- Acetylation of dihydroquinoline precursors : Reacting a dihydroquinoline derivative (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) with acetic anhydride in anhydrous pyridine under reflux conditions. This method achieved 89% yield for a structurally similar compound .
- Palladium-catalyzed cross-coupling : For introducing boron-containing groups (e.g., dioxaborolane), palladium catalysts and solvents like dimethylformamide are critical. Reaction temperatures (80–120°C) and time (12–24 hours) significantly impact yield . Optimization strategies :
- Use TLC or HPLC to monitor reaction progress .
- Purify via silica gel chromatography with methanol/dichloromethane gradients .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : - and -NMR confirm the presence of characteristic signals (e.g., ketone carbonyl at ~200–210 ppm, aromatic protons at 6.5–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for CHNO: 191.0946) .
- Infrared (IR) spectroscopy : Detect functional groups like C=O (1700–1750 cm) and O-H (3200–3600 cm) .
Q. How can researchers ensure purity during the synthesis of this compound derivatives?
- Chromatographic methods : Flash chromatography (silica gel, methanol/dichloromethane) effectively removes by-products .
- Recrystallization : Use ethanol or ethyl acetate to isolate crystalline products .
- Analytical HPLC : Monitor purity (>95%) with reverse-phase columns and UV detection at 254 nm .
Advanced Questions
Q. How can discrepancies in spectroscopic data during characterization of derivatives be resolved?
- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Comparative analysis : Reference spectral databases (e.g., ChemIDplus) for analogous compounds .
- Dynamic effects : Consider conformational equilibria (e.g., slow interconversion in -NMR) by variable-temperature NMR studies .
Q. What strategies enhance the bioactivity of this compound derivatives against microbial strains?
- Functional group modifications : Introduce electron-withdrawing groups (e.g., chloro, trifluoromethyl) to improve antimicrobial potency .
- Structure-activity relationship (SAR) : Para-substitutions on aromatic rings enhance activity (e.g., 4-chlorophenyl derivatives showed 2x efficacy against S. aureus) .
- Mechanistic studies : Use molecular docking to predict interactions with microbial enzyme targets (e.g., dihydrofolate reductase) .
Q. What catalytic systems are optimal for introducing boron-containing moieties to the quinoline scaffold?
- Palladium catalysts : Pd(PPh) or Pd(dppf)Cl facilitate Suzuki-Miyaura cross-coupling with boronic esters .
- Solvent systems : Use toluene/ethanol (3:1) with KCO as base for efficient coupling .
- Temperature control : Reactions at 80°C for 12 hours achieve >70% yield .
Contradictions in Literature
- Catalyst selection : recommends Pd(PPh) for boron incorporation, while suggests Pd(OAc)/dppf for C-H activation. Researchers must screen catalysts based on substrate compatibility .
- Solvent polarity : Pyridine (polar) in vs. toluene (nonpolar) in highlights context-dependent optimization.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
